6-Amino-1-ethyl-3-propyluracil

Übersicht

Beschreibung

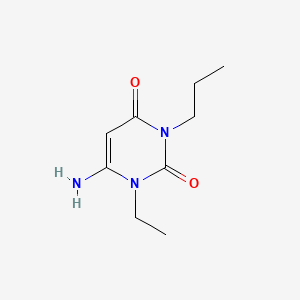

6-Amino-1-ethyl-3-propyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an amino group at the sixth position, an ethyl group at the first position, and a propyl group at the third position of the uracil ring. It has the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-ethyl-3-propyluracil typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl cyanoacetate with urea, followed by alkylation with ethyl iodide and propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-1-ethyl-3-propyluracil undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl groups can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted uracil derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-1-ethyl-3-propyluracil has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Amino-1-ethyl-3-propyluracil involves its interaction with specific molecular targets. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 6-Amino-1,3-dimethyluracil

- 6-Amino-1-ethyl-3-methyluracil

- 6-Amino-1-propyl-3-methyluracil

Comparison: 6-Amino-1-ethyl-3-propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

6-Amino-1-ethyl-3-propyluracil is a derivative of uracil, characterized by its unique substitution pattern that includes an amino group at the 6-position, an ethyl group at the 1-position, and a propyl group at the 3-position. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : Approximately 197.237 g/mol

- CAS Number : 63981-31-7

The specific alkyl substitutions on the uracil ring influence its chemical reactivity and biological activity, making it a subject of interest for further investigation in pharmacological contexts.

The biological activity of this compound primarily revolves around its interaction with nucleic acids and proteins. It has been observed to:

- Interfere with DNA and RNA Synthesis : The compound can bind to nucleic acids, potentially inhibiting their synthesis and function.

- Inhibit Enzymes : It may inhibit enzymes involved in nucleotide metabolism, which can lead to altered cellular functions and metabolic pathways.

Therapeutic Potential

Research indicates that this compound could serve as a lead compound for developing new pharmaceuticals targeting various biological pathways:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, though detailed investigations are required to confirm efficacy.

- Anticancer Applications : Its structural characteristics may allow it to interact with cancer-related pathways, making it a candidate for anticancer drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Propylthiouracil | Contains a thiouracil moiety | Primarily used in treating hyperthyroidism |

| Methylthiouracil | Similar structure but with methyl groups | Known for thyroid hormone regulation |

| 6-Amino-1-propyluracil | Lacks ethyl group; contains propyl at position 1 | More focused on nucleic acid interactions |

| 5-Fluorouracil | Fluorinated pyrimidine derivative | Widely used as an anticancer agent |

Study on Metabolic Effects

A recent study investigated the effects of propylthiouracil (PTU) on metabolic changes in rat models. Although not directly studying this compound, it provides insights into the metabolic pathways influenced by uracil derivatives. The study found that PTU administration led to significant decreases in thyroid hormone levels, which were more pronounced than those observed with phenytoin treatment. This suggests that similar compounds may also affect thyroid metabolism and function, warranting further exploration into their biological effects .

Interaction Profiles with Biological Targets

Research has shown that uracil derivatives like this compound can interact with adenosine receptors. These receptors are implicated in numerous physiological processes including neurotransmission and immune responses. Understanding these interactions is crucial for elucidating the pharmacodynamics of this compound and its derivatives .

Eigenschaften

IUPAC Name |

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQTTRYMSZAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20981605 | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-31-7, 72361-28-5 | |

| Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63981-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.